ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a spiro-fused benzoquinazoline and triazole moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate typically involves multi-step reactions starting from commercially available reagents. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ethyl bromoacetate, potassium carbonate, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and antitumor properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its ability to interact with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids or proteins involved in cell division and growth.
Comparison with Similar Compounds
Ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate can be compared with other spiro compounds such as:
- 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
- 4-Ethyl-5-oxo-4,5,6,7-tetrahydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexane)
These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of the spiro-fused rings and the thioester group in ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclopentan]-1-yl)thio]acetate contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N4O3S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 2-(12-benzyl-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-16-yl)sulfanylacetate |
InChI |
InChI=1S/C28H28N4O3S/c1-2-35-22(33)18-36-27-30-29-26-31(17-19-10-4-3-5-11-19)25(34)23-24(32(26)27)21-13-7-6-12-20(21)16-28(23)14-8-9-15-28/h3-7,10-13H,2,8-9,14-18H2,1H3 |
InChI Key |
MQZFLZPMFZPKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CC=C4)C5(CCCC5)CC6=CC=CC=C63 |
Origin of Product |
United States |
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